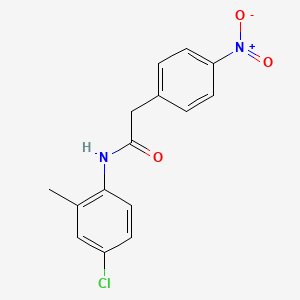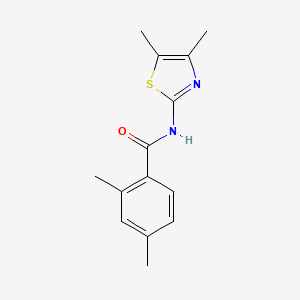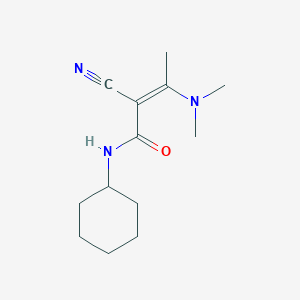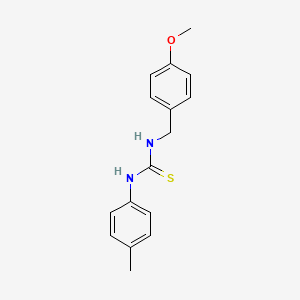
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea (MBMTU) is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
科学的研究の応用
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been used in various scientific research applications, including:
1. Cancer Research: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been shown to possess anticancer properties by inhibiting the growth of cancer cells. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Neurodegenerative Diseases: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
3. Diabetes: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been studied for its potential role in the treatment of diabetes. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
作用機序
The exact mechanism of action of N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes such as cell growth, apoptosis, and inflammation. It has been shown to inhibit the activity of protein kinase C, a key enzyme involved in cell proliferation and survival. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, including:
1. Antioxidant Activity: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
2. Anti-inflammatory Activity: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes.
3. Neuroprotective Activity: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
実験室実験の利点と制限
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has several advantages and limitations for lab experiments. Some of the advantages include:
1. Low toxicity: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments.
2. Versatile: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and diabetes.
3. Easy to Synthesize: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea can be easily synthesized using simple organic chemistry techniques.
Some of the limitations of using N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea in lab experiments include:
1. Lack of Clinical Data: While N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has been extensively studied in animal models, there is a lack of clinical data on its efficacy and safety in humans.
2. Limited Solubility: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea has limited solubility in water, which can make it difficult to use in certain lab experiments.
3. Potential Interference: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea may interfere with other cellular processes, which can make it difficult to interpret the results of certain lab experiments.
将来の方向性
There are several future directions for the study of N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea, including:
1. Clinical Trials: Further clinical trials are needed to determine the efficacy and safety of N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea in humans.
2. Mechanistic Studies: Further mechanistic studies are needed to fully understand the molecular mechanisms underlying the biological effects of N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea.
3. Structural Modifications: Structural modifications of N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea may be explored to improve its solubility and potency.
4. Combination Therapy: N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea may be studied in combination with other compounds to enhance its therapeutic effects.
Conclusion:
In conclusion, N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further studies are needed to fully understand the potential of N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea, it holds great promise as a therapeutic agent for the treatment of various diseases.
合成法
N-(4-methoxybenzyl)-N'-(4-methylphenyl)thiourea can be synthesized through the reaction between 4-methoxybenzyl isothiocyanate and 4-methylphenylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, under reflux conditions. The product is then purified through recrystallization using a suitable solvent.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-3-7-14(8-4-12)18-16(20)17-11-13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKFPIKSZZNAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
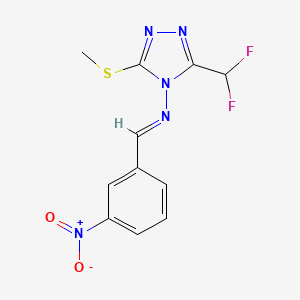
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)


![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)



